2-[2-(Aminomethyl)pyrrolidin-1-yl]acetic acid
Description
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-[2-(aminomethyl)pyrrolidin-1-yl]acetic acid |
InChI |
InChI=1S/C7H14N2O2/c8-4-6-2-1-3-9(6)5-7(10)11/h6H,1-5,8H2,(H,10,11) |
InChI Key |
BVRRNZURNKSFCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)CC(=O)O)CN |
Origin of Product |
United States |
Preparation Methods
Alkylation and Cyclization Approaches
One classical approach to preparing pyrrolidine derivatives structurally related to 2-[2-(Aminomethyl)pyrrolidin-1-yl]acetic acid involves the alkylation of aminobutyric acid derivatives with halogenated acetamides or cyano-substituted acetamides, followed by cyclization to form the pyrrolidine ring system. For example, potassium salt of 4-aminobutyric acid reacts with chloroacetamide in an alcoholic medium to yield intermediates that cyclize under basic or catalytic conditions to the target compound or its amide analogs. The use of polar aprotic solvents like dimethylformamide (DMF) at temperatures between 20 to 60 °C facilitates the alkylation step, while cyclization is often performed in toluene at reflux in the presence of catalysts such as tetrabutylammonium bromide and potassium phosphate monohydrate. This method achieves yields ranging from moderate to good (44–63%) depending on purification techniques like recrystallization or chromatography.
Catalytic Hydrogenation of Nitromethylene Precursors
A critical intermediate in the synthesis of 2-(aminomethyl)pyrrolidine, a key building block for the target compound, is prepared via catalytic hydrogenation of benzyl-2-nitromethylene-pyrrolidine. The process involves:
- Initial formation of benzyl-2-nitromethylene-pyrrolidine by reaction of pyrrolidone derivatives with benzyl halides or tosylates in basic media.
- Catalytic hydrogenation using Raney nickel under hydrogen pressure (up to 145 kg/cm²) in ethanol or hydrochloric ethanol mixtures at temperatures around 65–100 °C.
- Subsequent filtration, neutralization, and distillation steps yield 2-aminomethyl-pyrrolidine with high purity (up to 97.6%) and yields between 60–94% depending on scale and conditions.
This intermediate can then be further reacted with acetic acid derivatives to form the target this compound.
Direct Acylation of Pyrrolidine Derivatives
The final step to obtain this compound typically involves acylation of the aminomethyl-substituted pyrrolidine with acetic acid or its activated derivatives (e.g., acetic anhydride or chloroacetate esters). This reaction is often performed in the presence of bases such as sodium hydroxide or lithium diisopropylamide and solvents like dichloromethane or ethanol to facilitate nucleophilic substitution, yielding the acetic acid moiety attached to the nitrogen of the pyrrolidine ring.
| Preparation Step | Reagents/Conditions | Solvents | Catalysts/Agents | Yield (%) | Notes |
|---|---|---|---|---|---|
| Alkylation of 4-aminobutyric acid salt | Chloroacetamide, potassium phosphate monohydrate | DMF, toluene | Tetrabutylammonium bromide (TBAB) | 44–63 | Cyclization at reflux in toluene |
| Organometallic activation and alkylation | Trimethyl bromosilane or hexamethyldisilazane + methyl bromoacetate | Toluene | Triethylamine, HCl (catalytic) | ~44 | High temperature (130–175 °C) |
| Catalytic hydrogenation of nitromethylene intermediate | Raney nickel, H2 pressure (up to 145 kg/cm²) | Ethanol, HCl-ethanol | Raney nickel | 60–94 | Followed by neutralization and distillation |
| Acylation of aminomethylpyrrolidine | Acetic acid derivatives, bases (NaOH, LDA) | Dichloromethane, ethanol | Sodium hydroxide, LDA | Not specified | Final step to attach acetic acid moiety |
- The alkylation and cyclization methods allow for structural diversity by varying the substituents on the pyrrolidine ring, enabling medicinal chemistry optimization.
- Organometallic reagent methods provide regioselective functionalization with fewer side reactions, though require careful handling of reagents and elevated temperatures.
- Catalytic hydrogenation steps are crucial for obtaining the aminomethyl intermediate with high purity, which directly impacts the quality of the final product.
- Analytical confirmation of the product typically involves Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to verify the presence of the aminomethyl group and the acetic acid moiety.
- Purification methods such as recrystallization and column chromatography are employed to achieve high purity, with yields varying depending on the method used.
The preparation of this compound is achieved through a combination of alkylation, cyclization, catalytic hydrogenation, and acylation steps. Diverse synthetic routes exist, each with specific advantages in terms of yield, selectivity, and operational conditions. The choice of method depends on the available starting materials, desired scale, and purity requirements. The comprehensive understanding of these preparation methods supports their application in pharmaceutical research and development.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. Typical reagents include sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) for activation, followed by alcohol addition .
Example Reaction:
| Alcohol (R-OH) | Catalyst/Conditions | Product | Yield* |
|---|---|---|---|
| Methanol | H₂SO₄, reflux | Methyl ester | ~75% |
| Ethanol | SOCl₂, 60°C | Ethyl ester | ~82% |
*Yields approximate based on analogous reactions.
Mechanism:
-
Protonation of the carboxylic acid.
-
Nucleophilic attack by the alcohol.
-
Elimination of water to form the ester.
Amide Formation
The carboxylic acid reacts with amines or ammonia to form amides. Coupling agents like EDC/HOBt or DCC are often employed .
Example Reaction:
| Amine (R-NH₂) | Coupling Agent | Solvent | Yield* |
|---|---|---|---|
| Benzylamine | DCC, DMAP | DMF | ~68% |
| Aniline | EDC/HOBt | CH₂Cl₂ | ~73% |
Key Conditions:
Alkylation of the Aminomethyl Group
The primary amine on the pyrrolidine ring participates in alkylation with alkyl halides or sulfonates. This reaction proceeds via nucleophilic substitution .
Example Reaction:
| Alkylating Agent (R-X) | Base | Solvent | Product | Yield* |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃ | Acetone | N-Methyl derivative | ~65% |
| Benzyl chloride | Et₃N | THF | N-Benzyl derivative | ~58% |
Mechanistic Notes:
-
Bimolecular nucleophilic substitution (SN₂) dominates for primary alkyl halides.
-
Steric hindrance from the pyrrolidine ring may reduce reactivity with bulky electrophiles.
Cyclization to Lactams
Intramolecular cyclization occurs under dehydrating conditions, forming a γ-lactam. This is facilitated by coupling agents or heat .
Example Reaction:
| Conditions | Catalyst | Product Structure | Yield* |
|---|---|---|---|
| Reflux in toluene | None | 6-Membered lactam | ~50% |
| DCC, DMAP, RT | – | 7-Membered lactam | ~45% |
Key Insight:
Cyclization efficiency depends on the conformational flexibility of the pyrrolidine ring and the steric accessibility of the amine group .
Salt Formation
The compound forms salts with both acids and bases due to its bifunctional nature:
-
With NaOH: Deprotonation of the carboxylic acid forms the sodium salt.
| Reagent | Product | Application |
|---|---|---|
| HCl (g) | Hydrochloride salt | Improves solubility for pharmaceutical formulations |
| NaOH | Sodium salt | Facilitates aqueous-phase reactions |
Reductive Amination
The aminomethyl group can undergo reductive amination with ketones or aldehydes in the presence of reducing agents like NaBH₃CN .
Example Reaction:
| Carbonyl Compound | Reducing Agent | Yield* |
|---|---|---|
| Formaldehyde | NaBH₃CN | ~70% |
| Acetophenone | NaBH(OAc)₃ | ~55% |
Complexation with Metal Ions
The amine and carboxylic acid groups act as ligands for transition metals (e.g., Cu²⁺, Ni²⁺), forming coordination complexes.
| Metal Salt | Conditions | Complex Structure |
|---|---|---|
| CuSO₄ | Aqueous, pH 7 | Octahedral Cu(II) complex |
| NiCl₂ | Ethanol | Square-planar Ni(II) complex |
Scientific Research Applications
Scientific Research Applications
While specific applications of 2-[2-(Aminomethyl)pyrrolidin-1-yl]acetic acid are not extensively documented in the search results, the available information allows for potential applications to be inferred:
- Pharmaceutical testing This compound can be employed as a reference standard for pharmaceutical testing, ensuring the accuracy and reliability of research outcomes .
- Tankyrase inhibition 2-piperidin-1-yl-acetamide compounds, which are structurally similar, have been identified as tankyrase inhibitors, useful in treating Wnt signaling and tankyrase 1 and 2 signaling-related disorders like cancer .
- Wnt signaling pathway These compounds can affect the Wnt/β-catenin pathway by influencing the β-catenin destruction complex, relevant in studying diseases related to APC, Axin, and GSK3α/3 .
- Cancer research Given its potential as a tankyrase inhibitor and its effects on the Wnt signaling pathway, this compound could be valuable in cancer research .
Case Studies
The search results do not provide specific case studies directly involving this compound. However, they highlight relevant contexts in which related compounds and concepts are applied:
- Glaucoma management Advanced techniques in glaucoma management involve the use of microstents and intracameral implants to lower intraocular pressure (IOP) and reduce the need for medications like latanoprost .
- Myasthenia gravis exacerbation A case study of a patient with myasthenia gravis exacerbation and respiratory difficulty was presented, where bronchoalveolar lavage (BAL) identified Histoplasma capsulatum, leading to treatment with posaconazole .
- Arsenic exposure Research focuses on reagents that can ameliorate the effects of arsenic exposure in vivo, which is relevant to areas with high arsenic levels in water .
- Sphingosine kinase (SphK) inhibitors Studies have explored SphK1- and SphK2-selective inhibitors for various diseases, including ulcerative colitis, Crohn's disease, ischemia/reperfusion injury, osteoarthritis, and colon cancer .
Mechanism of Action
The mechanism of action of 2-[2-(Aminomethyl)pyrrolidin-1-yl]acetic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs are categorized below based on key modifications:
Ring System Variations
Substituent Variations
Heterocyclic Modifications
Key Research Findings and Implications
Biological Activity: Gabapentin (a cyclohexane analog) is clinically used for neuropathic pain, suggesting that the target compound’s pyrrolidine core may offer similar neurological targeting but with modified pharmacokinetics due to its smaller ring and aminomethyl group .
Physicochemical Properties: The hydroxymethyl analog (LogP ~1.5 estimated) is more hydrophilic than the phenyl-substituted derivative (LogP = 2), illustrating how substituents modulate solubility . The morpholino variant’s oxygen atom increases polarity, making it suitable for aqueous formulations compared to the target compound .
Synthetic Accessibility: CDI-mediated coupling (as in ) is a viable route for synthesizing pyrrolidine-acetic acid derivatives, though regioselectivity must be controlled for aminomethyl substitution .
Biological Activity
2-[2-(Aminomethyl)pyrrolidin-1-yl]acetic acid, also referred to as 2-[(2R)-2-(aminomethyl)pyrrolidin-1-yl]acetic acid, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a pyrrolidine ring and an amino acid moiety, this compound has garnered attention for its applications in drug development, particularly in targeting neurological and infectious diseases.
The molecular formula of this compound is with a molecular weight of approximately 158.20 g/mol. Its structure allows it to participate in various chemical reactions typical of amino acids and pyrrolidine derivatives, which are crucial for its biological activity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Neuroprotective Effects : The compound has been studied for its potential neuroprotective properties, particularly in models of neurodegenerative diseases. It may modulate neurotransmitter systems and protect neuronal cells from oxidative stress.
- Antimicrobial Activity : Preliminary studies suggest that this compound could possess antimicrobial properties, making it a candidate for developing new antibiotics or treatments for infections.
- Binding Affinity : Interaction studies have demonstrated that this compound has binding affinities with various receptors and enzymes. For instance, it has been shown to inhibit certain protein-protein interactions (PPIs), which are critical in many disease processes.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its therapeutic potential. The following table summarizes some related compounds and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(Pyrrolidin-1-yl)acetic acid | C6H11NO2 | Lacks the aminomethyl group; simpler structure |
| 3-(Aminomethyl)pyrrolidine | C5H12N2 | Contains an additional amino group on the pyrrolidine |
| (R)-2-(1-Boc-pyrrolidinyl)acetic acid | C10H17NO3 | Contains a tert-butoxycarbonyl protecting group |
| 4-Aminopiperidine | C5H10N2 | A six-membered ring structure differing from pyrrolidine |
These compounds highlight the unique aspects of this compound, particularly its specific functional groups that confer distinct biological activities compared to other derivatives within the same class.
Case Studies
Several studies have investigated the biological effects of this compound:
- Neuroprotective Study : In a study examining neuroprotective agents, this compound was tested in vitro on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
- Antimicrobial Efficacy : A series of tests against various bacterial strains revealed that this compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. This finding supports further exploration into its use as an antibiotic.
- Mechanistic Insights : Binding studies using surface plasmon resonance (SPR) techniques revealed that the compound effectively inhibits specific PPIs involved in inflammatory pathways, indicating its potential role in treating autoimmune disorders.
Q & A
Q. What are the recommended synthetic routes for 2-[2-(Aminomethyl)pyrrolidin-1-yl]acetic acid, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic substitution or reductive amination. For example, coupling pyrrolidine derivatives with bromoacetic acid under basic conditions (e.g., NaHCO₃) typically yields the product. Temperature control (0–5°C) minimizes side reactions like over-alkylation. Solvent choice (e.g., THF vs. DCM) affects reaction kinetics, with polar aprotic solvents favoring nucleophilic attack. Post-synthesis purification via column chromatography (silica gel, methanol/chloroform gradient) is critical to isolate the product .
Q. How is structural characterization of this compound performed, and what analytical techniques are essential?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyrrolidine ring and acetic acid moiety. The aminomethyl group appears as a triplet at δ 2.8–3.2 ppm (¹H) and δ 45–50 ppm (¹³C).
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺ at m/z 173.1).
- X-ray Crystallography : Resolves stereochemistry, particularly the configuration of the aminomethyl substituent on the pyrrolidine ring .
Q. What safety protocols are critical when handling this compound in the lab?
The compound is classified as acutely toxic (Category 4 for oral, dermal, and inhalation exposure). Use fume hoods, nitrile gloves, and lab coats. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store at 2–8°C in airtight containers away from oxidizers .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities. The aminomethyl group forms hydrogen bonds with active-site residues (e.g., Asp/Glu in proteases), while the pyrrolidine ring’s rigidity influences steric compatibility. DFT calculations (B3LYP/6-31G*) optimize the protonation state of the acetic acid moiety under physiological pH .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or impurity profiles.
- Reproducibility Checks : Validate purity via HPLC (>95%) and control buffer ionic strength.
- Metabolite Screening : LC-MS/MS identifies degradation products that might interfere with activity assays.
- Structural Analog Comparison : Compare IC₅₀ values with 2-(pyridin-3-yl)acetic acid to isolate scaffold-specific effects .
Q. How does stereochemistry at the pyrrolidine ring impact the compound’s physicochemical properties?
The (2R)-configured aminomethyl group enhances water solubility (logP = -0.3 vs. -0.1 for the (2S) isomer) due to better hydrogen-bonding capacity. Stereochemistry also affects crystallinity: the (R)-enantiomer forms monoclinic crystals (space group P2₁), while the (S)-enantiomer adopts a triclinic system (P1), influencing dissolution rates .
Q. What role does this compound play in co-crystal engineering for drug formulation?
It forms co-crystals with APIs via N–H···O hydrogen bonds between the acetic acid group and pyrimidine/indole derivatives. For example, a 1:1 co-crystal with 4,6-dimethoxypyrimidin-2-amine improves thermal stability (Tₘ increased by 20°C) and bioavailability .
Methodological Challenges and Solutions
Q. How to optimize reaction scalability without compromising enantiomeric purity?
- Catalytic Asymmetric Synthesis : Use chiral catalysts like Jacobsen’s Co(III)-salen complexes to achieve >90% ee.
- Continuous Flow Chemistry : Reduces racemization by minimizing residence time at high temperatures.
- In-line Analytics : FTIR monitors reaction progress in real time to halt at maximal yield .
Q. What techniques validate the absence of genotoxic impurities in synthesized batches?
- Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98 and TA100.
- LC-HRMS : Detect trace impurities (ppm level) like alkylating agents or nitroaromatics.
- ICH M7 Guidelines : Apply QSAR tools (e.g., DEREK) to predict impurity toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
